molecular formula C13H16N4O B2670762 4-(4-Piperidin-2-yltriazol-1-yl)phenol CAS No. 2138013-94-0

4-(4-Piperidin-2-yltriazol-1-yl)phenol

Cat. No. B2670762
CAS RN: 2138013-94-0
M. Wt: 244.298
InChI Key: SPLCTMHJIKNAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Piperidin-2-yltriazol-1-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PPTP and has been found to exhibit unique properties that make it an excellent candidate for use in many scientific studies. In

Mechanism of Action

PPTP is known to interact with various proteins in the body, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes and modulate the activity of certain receptors, leading to changes in cellular signaling pathways. PPTP has also been found to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.
Biochemical and Physiological Effects:
PPTP has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. PPTP has also been found to protect cells from oxidative damage and inflammation. Additionally, PPTP has been found to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

PPTP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. Additionally, PPTP has been found to have low toxicity in animal studies. However, one limitation of PPTP is that it may not be suitable for use in certain experimental systems due to its specific chemical properties.

Future Directions

There are several future directions for research on PPTP. One area of interest is the development of new drugs and therapies based on the properties of PPTP. Additionally, PPTP may be useful in the development of new materials for use in electronics and nanotechnology. Further research is also needed to better understand the mechanism of action of PPTP and its effects on various cellular signaling pathways. Finally, future studies may investigate the potential of PPTP as a diagnostic tool for various diseases.

Synthesis Methods

The synthesis of PPTP involves a multistep process that includes the reaction of 4-iodophenol with sodium azide to form 4-azidophenol. The azide group is then reduced to an amine group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with propargyl bromide to form 4-(prop-2-yn-1-yloxy)aniline. The final step involves the reaction of 4-(prop-2-yn-1-yloxy)aniline with 4-piperidin-2-yl-1H-1,2,3-triazole to form 4-(4-Piperidin-2-yltriazol-1-yl)phenol.

Scientific Research Applications

PPTP has been found to have a wide range of applications in scientific research. It has been used in the development of new drugs and therapies for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. PPTP has also been used as a tool in the study of protein-protein interactions and the identification of new drug targets. Additionally, PPTP has been used in the development of new materials for use in electronics and nanotechnology.

properties

IUPAC Name

4-(4-piperidin-2-yltriazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c18-11-6-4-10(5-7-11)17-9-13(15-16-17)12-3-1-2-8-14-12/h4-7,9,12,14,18H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLCTMHJIKNAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN(N=N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Piperidin-2-yltriazol-1-yl)phenol

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